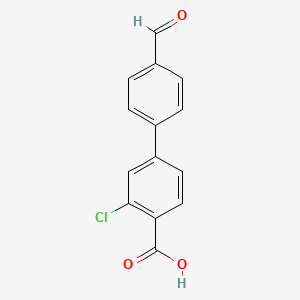

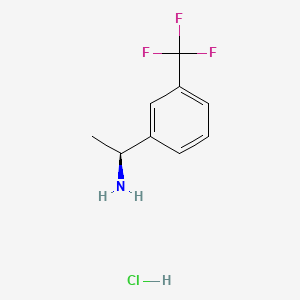

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Overview

Description

-(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride, commonly referred to as TFMPEA hydrochloride, is a drug used in scientific research, particularly in laboratory experiments. It is a synthetic compound that is used to study the effects of neurotransmitters in the brain. TFMPEA hydrochloride has been found to be effective in a variety of experiments, and has been used to study the effects of various drugs and their interaction with the body.

Scientific Research Applications

TFMPEA hydrochloride has been used in a variety of scientific research applications, including studies of the effects of various drugs on neurotransmitters, such as serotonin and dopamine. It has also been used to study the effects of various drugs on the human brain, and to examine the effects of various drugs on behavior. TFMPEA hydrochloride has also been used to study the effects of various drugs on the central nervous system, and to study the effects of various drugs on the immune system.

Mechanism of Action

Target of Action

It’s known that trifluoromethyl phenyl sulfone, a related compound, can interact with arylthiolate anions .

Mode of Action

The compound’s interaction with its targets involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Biochemical Pathways

The compound’s action affects the trifluoromethylation of thiophenols under photoredox catalyst-free conditions . Similar perfluoroethylation and perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones .

Result of Action

The molecular and cellular effects of the compound’s action involve the trifluoromethylation of secondary amines . This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light. For instance, the compound’s interaction with its targets can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Advantages and Limitations for Lab Experiments

TFMPEA hydrochloride has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, TFMPEA hydrochloride is highly soluble in water, which makes it easy to work with in laboratory experiments. However, TFMPEA hydrochloride has some limitations for use in laboratory experiments. It is not very stable, and it is prone to degradation in the presence of light or heat. Additionally, TFMPEA hydrochloride is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on TFMPEA hydrochloride. One potential direction is to further study the effects of TFMPEA hydrochloride on the brain. This could include studying the effects of TFMPEA hydrochloride on the release of neurotransmitters, such as serotonin and dopamine, and studying the effects of TFMPEA hydrochloride on the function of the brain. Additionally, further research could be done on the effects of TFMPEA hydrochloride on the immune system, and on the effects of TFMPEA hydrochloride on behavior. Finally, further research could be done on the effects of TFMPEA hydrochloride on the development of tolerance and dependence.

Synthesis Methods

TFMPEA hydrochloride can be synthesized using a variety of methods, including a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkylating agent, such as a halogen, and an aromatic compound, such as benzene. The reaction produces an alkylated product, which is then reacted with hydrochloric acid to form TFMPEA hydrochloride. Other synthesis methods include a one-pot reaction, which involves the use of a strong base, such as sodium hydroxide, and a halogenating agent, such as bromine. The reaction produces an alkylated product, which is then reacted with hydrochloric acid to form TFMPEA hydrochloride.

properties

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVAGOCFOAYRDT-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662696 | |

| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride | |

CAS RN |

1213939-94-6 | |

| Record name | (1S)-1-[3-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

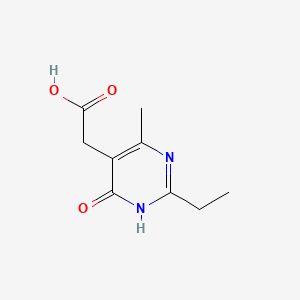

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

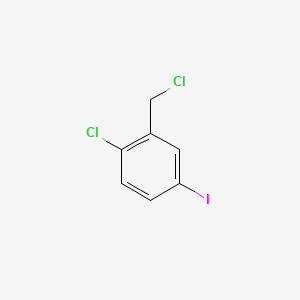

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)